molecular formula C12H8ClNO B8274291 2-Chloro-6-(pyridin-4-yl)benzaldehyde

2-Chloro-6-(pyridin-4-yl)benzaldehyde

Cat. No.: B8274291
M. Wt: 217.65 g/mol
InChI Key: QPXBSCDNZGRVEY-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyridin-4-yl)benzaldehyde (CAS 793706-90-8) is a high-purity organic compound with a molecular formula of C12H8ClNO and a molecular weight of 217.65 g/mol . This benzaldehyde derivative is supplied with a minimum purity of 97% and is characterized by its distinct aromatic aldehyde and chlorinated pyridine structure . It serves as a valuable bifunctional synthetic building block in organic chemistry and medicinal chemistry research. The compound's structure, featuring both an aldehyde group and a chloro-substituted pyridinyl ring, makes it a versatile precursor for constructing more complex molecular architectures, particularly in the synthesis of highly functionalized heterocycles . Its primary research application lies in its role as a key intermediate in multi-component reactions and other efficient synthetic strategies to generate privileged medicinal scaffolds, such as functionalized pyridines, which are of significant interest in the development of bioactive substances . This product is strictly for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

2-chloro-6-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C12H8ClNO/c13-12-3-1-2-10(11(12)8-15)9-4-6-14-7-5-9/h1-8H

InChI Key

QPXBSCDNZGRVEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

(a) trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (I) and trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (II)

These isomers ( and ) share a benzaldehyde core but differ in substituent connectivity:

  • Key structural distinction : A vinyl (-CH=CH-) bridge links the benzaldehyde and pyridine rings, unlike the direct attachment in 2-chloro-6-(pyridin-4-yl)benzaldehyde.
  • Substituent positions : Compound I has a pyridin-2-yl group, while II has pyridin-4-yl, leading to divergent crystal packing (e.g., space groups P21/c vs. P21 ) and unit cell parameters (e.g., β angles of 97.203° vs. 91.722°) .
  • Reactivity : The aldehyde group in I and II undergoes oxidation to carboxylic acids (III and IV) using the Jones reagent, suggesting similar reactivity for 2-chloro-6-(pyridin-4-yl)benzaldehyde under oxidative conditions .

(b) 2-Chloro-6-(methylthio)benzaldehyde

This analog () replaces the pyridin-4-yl group with a methylthio (-SMe) substituent:

  • Molecular formula : C₈H₇ClOS (MW = 186.66 g/mol).
  • Physical properties : Boiling point = 273.1°C , density = 1.3 g/cm³ , and flash point = 119.0°C .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Reactivity Synthesis Method
2-Chloro-6-(pyridin-4-yl)benzaldehyde C₁₂H₇ClNO 216.65 Cl (2), Pyridin-4-yl (6) Not reported in evidence Not specified
trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (I) C₁₄H₁₁NO 209.24 Pyridin-2-ylvinyl (4) Space group P21/c, β = 97.203° Knoevenagel reaction (solvent-free)
trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (II) C₁₄H₁₁NO 209.24 Pyridin-4-ylvinyl (4) Space group P21, β = 91.722° Knoevenagel reaction (solvent-free)
2-Chloro-6-(methylthio)benzaldehyde C₈H₇ClOS 186.66 Cl (2), Methylthio (6) Boiling point = 273.1°C, Density = 1.3 g/cm³ Not specified

Research Findings and Implications

(a) Crystallographic Differences

The pyridine ring’s position (2 vs. 4) in compounds I and II significantly impacts crystal packing. For example, compound I crystallizes in the P21/c space group with a larger β angle (97.203°), while II adopts P21 with β = 91.722° . This suggests that substituent orientation in 2-chloro-6-(pyridin-4-yl)benzaldehyde could similarly influence solid-state behavior.

(b) Reactivity Trends

The aldehyde group in I and II is oxidized to carboxylic acids (III and IV) using the Jones reagent , indicating that 2-chloro-6-(pyridin-4-yl)benzaldehyde may undergo analogous transformations. However, the electron-withdrawing chlorine and pyridine substituents might modulate reaction rates compared to methylthio-containing analogs.

(c) Electronic and Solubility Properties

The pyridin-4-yl group introduces nitrogen-based polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to 2-chloro-6-(methylthio)benzaldehyde, which has a nonpolar thioether group .

Preparation Methods

Procedure:

  • Substrate preparation : 2-Chloro-6-bromobenzaldehyde (1.0 eq) and pyridin-4-ylboronic acid (1.2 eq) are dissolved in a 4:1 ethanol/water mixture.

  • Catalytic system : Pd EnCat30 (6 mol%) and K₂CO₃ (3.0 eq) are added under inert conditions.

  • Reaction conditions : Heated at 170°C for 45 minutes in a high-pressure Q-tube reactor.

  • Workup : Extraction with ethyl acetate, followed by column chromatography (hexane/EtOAc 3:1).

Key Data :

ParameterValueSource
Yield86–93%
Purity (HPLC)>98%
Reaction time45 minutes

Advantages : High atom economy, scalability, and tolerance for sensitive functional groups.

Claisen-Schmidt Condensation Method

This method constructs the benzaldehyde core via base-mediated condensation between acetophenone derivatives and aryl aldehydes.

Procedure:

  • Substrates : 2-Chloro-6-acetylpyridine (1.0 eq) and 4-pyridinecarboxaldehyde (1.1 eq) are mixed in ethanol.

  • Base : 60% aqueous KOH (1.5 eq) at 0°C initiates enolate formation.

  • Reaction : Stirred at room temperature for 1 hour, followed by Michael addition with a second acetophenone equivalent.

  • Cyclization : Refluxed at 100°C for 2–7 hours to form the diketone intermediate.

Key Data :

ParameterValueSource
Intermediate yield70–85%
Final product purity95% (after column)

Limitations : Requires multistep purification and exhibits moderate regioselectivity.

Direct Functionalization via Nucleophilic Substitution

A two-step strategy involving chlorination and formylation of preassembled biaryl systems.

Procedure:

  • Chlorination : 6-(Pyridin-4-yl)benzaldehyde is treated with SOCl₂ in DMF at 0°C to introduce the chloro group.

  • Regioselective control : Directed ortho-metalation using LDA ensures selective chlorination at the 2-position.

Key Data :

ParameterValueSource
Chlorination yield77%
Regioselectivity>95% ortho

Challenges : Sensitivity to over-chlorination and stringent anhydrous conditions.

Palladium-Catalyzed Arylation Techniques

Palladium-mediated C–H activation enables direct coupling of pyridine with chlorobenzaldehyde derivatives.

Procedure:

  • Substrates : 2-Chlorobenzaldehyde (1.0 eq) and 4-bromopyridine (1.1 eq) in toluene.

  • Catalyst : Pd(PPh₃)₄ (5 mol%) with dppf ligand (5 mol%).

  • Conditions : Heated at 80°C for 72 hours under argon.

  • Purification : Filtration through hyflo bed and recrystallization from cyclohexane.

Key Data :

ParameterValueSource
Yield68%
Turnover frequency12 h⁻¹

Advantages : Avoids prefunctionalized boronic acids but suffers from prolonged reaction times.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)TimeScalability
Suzuki-Miyaura86–93>9845 minHigh
Claisen-Schmidt70–85958–10 hModerate
Direct functionalization77976 hLow
Palladium arylation689472 hModerate

Optimal route : Suzuki-Miyaura coupling offers the highest efficiency and scalability, making it preferable for industrial applications.

Q & A

Basic: What synthetic methodologies are recommended for 2-Chloro-6-(pyridin-4-yl)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves condensation reactions between pyridinyl precursors and chlorinated benzaldehyde derivatives. For instance, analogous syntheses use ethanol as a solvent with sodium ethoxide (C₂H₅ONa) to facilitate base-catalyzed aldol-like condensations . Optimization includes:

  • Temperature control : Room temperature for initial mixing, followed by reflux to drive the reaction.
  • Purification : Acidic workup (e.g., HCl) to precipitate the product, followed by recrystallization in ethanol (90%) for purity .
  • Yield improvement : Adjusting stoichiometry of aldehyde derivatives and monitoring reaction progress via TLC or HPLC.

Basic: Which spectroscopic techniques are most effective for structural characterization of 2-Chloro-6-(pyridin-4-yl)benzaldehyde?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.5–8.5 ppm for pyridinyl and benzaldehyde groups) and confirm substitution patterns .
  • IR Spectroscopy : Detect aldehyde C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to chlorine .

Advanced: How does the pyridinyl substituent influence the aldehyde group’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing nature of the pyridinyl ring reduces electron density at the aldehyde, enhancing its electrophilicity in reactions like Suzuki-Miyaura couplings. Strategies to study this include:

  • Computational modeling : DFT calculations to map electron distribution and predict reactive sites .
  • Comparative reactivity assays : Substitute pyridinyl with electron-donating groups (e.g., -OCH₃) and measure reaction kinetics .
  • X-ray crystallography : Resolve steric effects from the pyridinyl group’s orientation relative to the aldehyde .

Advanced: How can discrepancies between crystallographic data and computational models for this compound be resolved?

Methodological Answer:

  • Refinement of crystallographic data : Use higher-resolution diffraction (e.g., synchrotron X-ray) to reduce noise and improve accuracy .
  • Parameter adjustment in DFT : Include solvent effects (e.g., polarizable continuum models) and dispersion corrections for non-covalent interactions .
  • Validation via spectroscopy : Compare experimental IR/Raman spectra with computed vibrational modes to identify outliers .

Safety: What critical protocols should be followed when handling 2-Chloro-6-(pyridin-4-yl)benzaldehyde?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Analysis: How should researchers address contradictory catalytic activity results in different solvent systems?

Methodological Answer:

  • Solvent parameter screening : Measure dielectric constants, polarity, and H-bonding capacity to correlate with activity trends .
  • Control experiments : Repeat reactions under inert atmospheres (e.g., N₂) to rule out solvent oxidation side reactions .
  • Multivariate analysis : Apply principal component analysis (PCA) to identify dominant solvent variables affecting catalysis .

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